4-Propylpicolinimidamide hydrochloride
Description
4-Propylpicolinimidamide hydrochloride (systematic IUPAC name pending) is a pyridine derivative characterized by a propyl group at the 4-position of the pyridine ring and an imidamide functional group. The hydrochloride salt enhances its stability and solubility in aqueous environments. Key properties inferred from analogs include:
- Molecular formula: C₉H₁₄N₃·HCl (estimated based on substituent addition to pyridine core).
- Molecular weight: ~201.7 g/mol.
- Solubility: Likely polar due to the hydrochloride salt, with moderate solubility in water and organic solvents like methanol or DMSO.
Properties
CAS No. |
1179362-19-6 |
|---|---|
Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-propylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-3-7-4-5-12-8(6-7)9(10)11;/h4-6H,2-3H2,1H3,(H3,10,11);1H |
InChI Key |
QRJLTMHUCZTCKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpicolinimidamide hydrochloride typically involves the reaction of 4-propylpyridine with cyanamide under acidic conditions to form the corresponding picolinimidamide. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 4-Propylpicolinimidamide hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Propylpicolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Propylpicolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-propylpicolinimidamide hydrochloride, highlighting substituent variations and their implications:
*Similarity scores derived from Tanimoto coefficient-based structural comparisons in public databases .
Key Observations:
- Phenoxy derivatives exhibit even higher lipophilicity but reduced solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce reactivity in synthesis .
- Core Heterocycle : Pyrimidine-based analogs (e.g., 4-methoxypyrimidine-2-carboximidamide) differ in ring structure, leading to distinct binding affinities in drug-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
